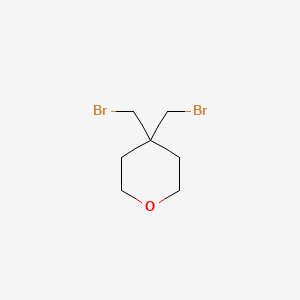
4,4-bis(bromomethyl)tetrahydro-2H-pyran
Vue d'ensemble
Description
4,4-bis(bromomethyl)tetrahydro-2H-pyran (BBTP) is a chemical compound with a pyran ring structure that contains two bromomethyl substituents. It has a molecular weight of 271.98 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for BBTP is1S/C7H12Br2O/c8-5-7(6-9)1-3-10-4-2-7/h1-6H2 . This indicates that the molecule consists of a tetrahydropyran ring with bromomethyl groups attached at the 4th carbon atom. Physical and Chemical Properties Analysis
BBTP is a solid . It has a slight fire hazard when exposed to heat or flame .Applications De Recherche Scientifique
Crown Ether and Podand Derivatives Synthesis
Shahrisa and Banaei (2001) describe the preparation of new podand and crown ether derivatives of 3,5-disubstituted 4H-pyran-4-one. This process involves the nucleophilic substitution reaction of 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one with various hydroxy compounds, showcasing the utility of bromomethylated pyrans in creating complex organic structures with potential applications in host-guest chemistry and molecular recognition (Shahrisa & Banaei, 2001).
Ligand Synthesis for Metal Complexation
Tovee et al. (2010) demonstrate the synthesis of a complex ligand by reacting 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine with dipicolylamine, leading to a compound that, when treated with palladium or platinum, forms complexes with potential applications in catalysis and materials science. This underscores the role of bromomethylated tetrahydro-2H-pyran derivatives in facilitating the creation of complex ligands for metal coordination (Tovee et al., 2010).
Electroluminescent Materials
Joonyeong Kim and Hoosung Lee (2002) report the synthesis of a novel red-emitting polymer, demonstrating the use of bromomethylated pyran derivatives in the development of electroluminescent materials with applications in organic light-emitting diodes (OLEDs). This study highlights the potential of such derivatives in the synthesis of materials with desirable electronic and photophysical properties (Kim & Lee, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
4,4-bis(bromomethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br2O/c8-5-7(6-9)1-3-10-4-2-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMNLGPBCXWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


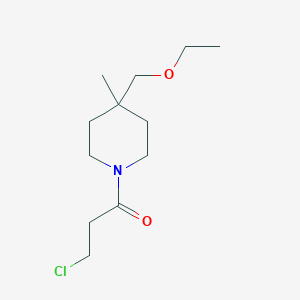
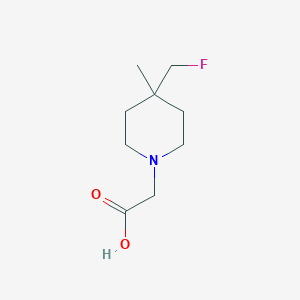

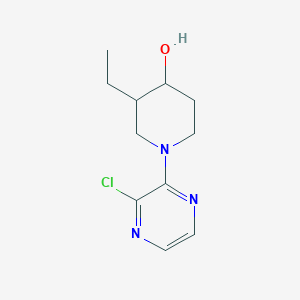
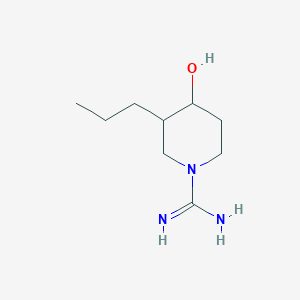
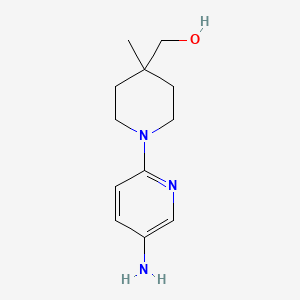
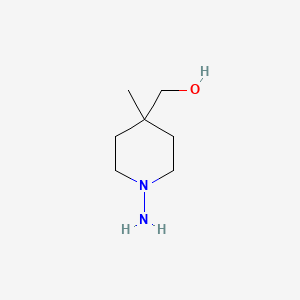

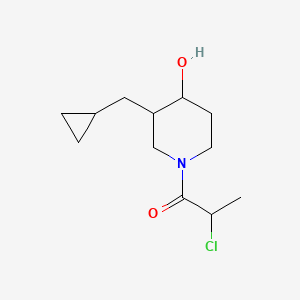
![4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine](/img/structure/B1479361.png)
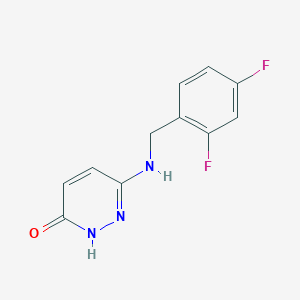
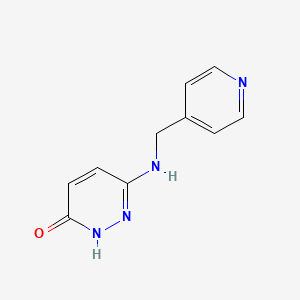

![6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol](/img/structure/B1479366.png)
